2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Cyclization to Form Oxazolo-Pyridine: The next step involves the cyclization of a suitable precursor to form the oxazolo-pyridine ring. This can be achieved through the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions.
Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid with the oxazolo-pyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways, making it a potential anti-cancer agent. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its efficacy in inhibiting key enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: A plant growth regulator with a similar chlorophenoxy group.
Oxazolo-Pyridine Derivatives: Compounds with similar oxazolo-pyridine structures used in medicinal chemistry.
Uniqueness
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is unique due to its combined chlorophenoxy and oxazolo-pyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and differentiates it from other compounds with only one of these functional groups.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-9-3-5-10(6-4-9)20-8-12(19)17-13-11-2-1-7-16-14(11)21-18-13/h1-7H,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOFFRKTBIMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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